molecular formula C23H21NO5 B2636518 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate CAS No. 898447-42-2

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

Cat. No. B2636518
CAS RN: 898447-42-2
M. Wt: 391.423
InChI Key: GSQAGBTWARZRQE-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary widely, but they all contain a benzofuran ring as a core .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, the molecular formula of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is C18H12O4 .

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The presence of the benzofuran moiety in a compound often suggests potential applications in pharmaceutical research due to these properties. For instance, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity and are considered potential therapeutic drugs for hepatitis C disease. Additionally, benzofuran derivatives have been utilized as scaffolds for developing anticancer agents. The synthesis of complex benzofuran derivatives involves innovative methods such as free radical cyclization cascades, offering pathways to create difficult-to-prepare polycyclic benzofuran compounds. These synthetic advances facilitate the exploration of benzofuran's potential in drug development and other applications (Miao et al., 2019).

Chromen Derivatives in Scientific Research

Similarly, chromen (coumarin) derivatives are of considerable pharmacological importance. They serve as core structures in various secondary metabolites with significant activities. The synthetic approaches for creating chromen derivatives are diverse, including Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds. These methodologies provide efficient routes to synthesize biologically active compounds that can serve in medicinal chemistry for the development of new therapeutic agents. The wide range of biological activities associated with chromen derivatives makes them a valuable target for research, aiming at discovering novel drugs with improved efficacy and selectivity (Mazimba, 2016).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological target they interact with. Some benzofuran derivatives, such as psoralen, have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

The safety and hazards of benzofuran derivatives can also vary widely. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture according to its safety data sheet .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-4-24(5-2)23(26)29-19-12-16-17(13-22(25)28-20(16)10-14(19)3)21-11-15-8-6-7-9-18(15)27-21/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQAGBTWARZRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

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